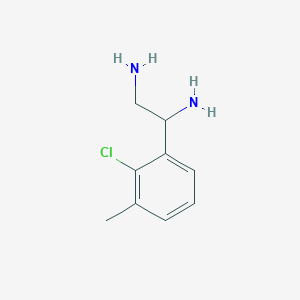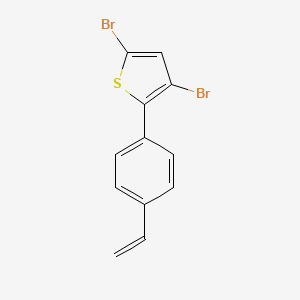
3,5-Dibromo-2-(4-vinylphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-(4-vinylphenyl)thiophene: is an organobromine compound with the molecular formula C12H8Br2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms and a vinylphenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dibromo-2-(4-vinylphenyl)thiophene typically involves the bromination of 2-(4-vinylphenyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-2-(4-vinylphenyl)thiophene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in coupling reactions like Suzuki-Miyaura and Stille couplings, which are commonly used in the synthesis of conjugated polymers and other complex molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiophene derivatives generally undergo oxidation to form sulfoxides or sulfones and reduction to form thiolates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Amino or thiol-substituted thiophenes.
Coupling Products: Conjugated polymers or biaryl compounds.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiolates or reduced thiophenes.
Scientific Research Applications
Chemistry:
3,5-Dibromo-2-(4-vinylphenyl)thiophene is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine:
Research into similar compounds may provide insights into potential medicinal uses .
Industry:
In the industrial sector, this compound is used in the production of advanced materials with applications in electronics, optoelectronics, and sensor technologies. Its ability to form conjugated systems makes it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(4-vinylphenyl)thiophene in chemical reactions involves the reactivity of the bromine atoms and the vinyl group. The bromine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in polymerization and coupling reactions. The thiophene ring provides a stable aromatic system that can undergo various chemical transformations .
Comparison with Similar Compounds
2,5-Dibromothiophene: Another brominated thiophene derivative used in similar applications.
3,4-Dibromothiophene: A compound with bromine atoms at different positions on the thiophene ring, affecting its reactivity and applications.
3,5-Dibromo-2-methylthiophene: A methyl-substituted derivative with different electronic properties.
Uniqueness:
3,5-Dibromo-2-(4-vinylphenyl)thiophene is unique due to the presence of the vinylphenyl group, which enhances its ability to participate in polymerization and coupling reactions. This structural feature distinguishes it from other brominated thiophenes and makes it particularly valuable in the synthesis of conjugated polymers and advanced materials .
Properties
Molecular Formula |
C12H8Br2S |
|---|---|
Molecular Weight |
344.07 g/mol |
IUPAC Name |
3,5-dibromo-2-(4-ethenylphenyl)thiophene |
InChI |
InChI=1S/C12H8Br2S/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-12/h2-7H,1H2 |
InChI Key |
WAKFWSUMZPLRCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


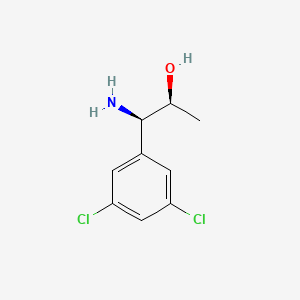
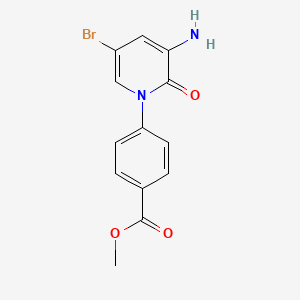
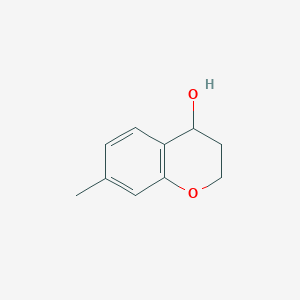
![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)

![3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13044221.png)
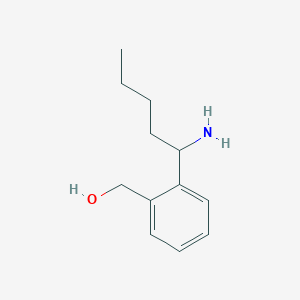
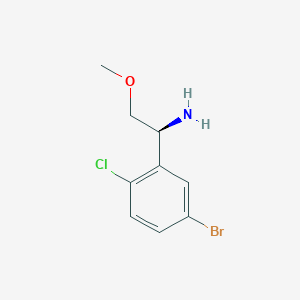
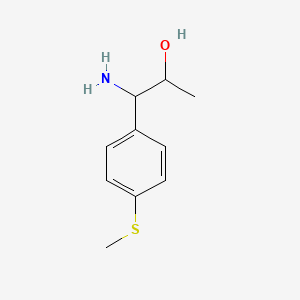
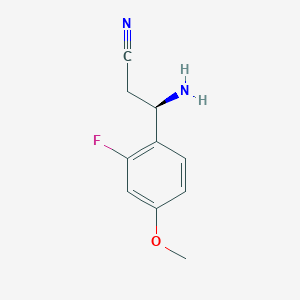
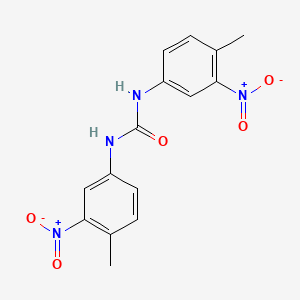
![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)

